molecular formula C19H23NO6S B11007711 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine

Cat. No.: B11007711
M. Wt: 393.5 g/mol
InChI Key: VCHGRYJSKCAOQO-AWEZNQCLSA-N
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Description

(2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a chromenyl group, a butanoic acid moiety, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromenyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: This step often involves the use of methylthiolating agents under controlled conditions to ensure selective substitution.

    Coupling Reactions: The chromenyl and butanoic acid moieties are coupled using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

    Final Deprotection and Purification: The final compound is obtained after deprotection of any protecting groups used during the synthesis, followed by purification using techniques like column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Green Chemistry Principles: To reduce the use of hazardous reagents and solvents.

    Automated Synthesis Platforms: For precise control over reaction conditions and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed under mild conditions using aqueous hydrogen peroxide or organic peroxides.

    Reduction: Conducted in anhydrous solvents like THF or ethanol under inert atmosphere.

    Substitution: Carried out in polar aprotic solvents like DMF or DMSO with appropriate catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: May yield alcohols or amines.

Scientific Research Applications

(2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C19H23NO6S/c1-10-11(2)19(24)26-17-12(3)15(6-5-13(10)17)25-9-16(21)20-14(18(22)23)7-8-27-4/h5-6,14H,7-9H2,1-4H3,(H,20,21)(H,22,23)/t14-/m0/s1

InChI Key

VCHGRYJSKCAOQO-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCSC)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCSC)C(=O)O)C

Origin of Product

United States

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